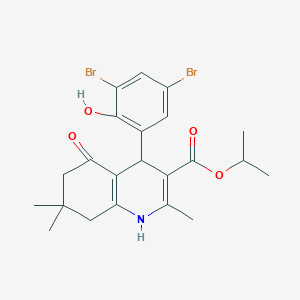
2-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-(4-methoxybenzyl)ethanamine, commonly known as "2C-E," is a synthetic psychedelic drug that belongs to the phenethylamine class. The compound was first synthesized by Alexander Shulgin in 1977 and has since gained popularity among recreational drug users due to its hallucinogenic and euphoric effects. However,
作用機序
The exact mechanism of action of 2C-E is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, 2C-E is thought to bind to the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. This interaction leads to the activation of various signaling pathways, ultimately resulting in the psychedelic effects of the drug.
Biochemical and Physiological Effects:
In addition to its hallucinogenic effects, 2C-E has been shown to have various biochemical and physiological effects. For example, it has been found to increase heart rate and blood pressure, as well as cause pupil dilation. Additionally, 2C-E has been shown to increase levels of the stress hormone cortisol, which may contribute to its stimulating effects.
実験室実験の利点と制限
One advantage of using 2C-E in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, its known mechanism of action and effects make it a useful tool for studying the brain and its functions. However, one limitation of using 2C-E in experiments is its potential for abuse, which may raise ethical concerns.
将来の方向性
There are several future directions for research on 2C-E. One area of interest is its potential therapeutic applications, particularly for the treatment of inflammatory diseases. Additionally, further studies on its mechanism of action and effects may lead to a better understanding of the brain and its functions. Finally, research on the potential risks and benefits of 2C-E may help inform drug policy and harm reduction strategies.
合成法
The synthesis of 2C-E involves the reaction of 2,4-dichlorophenethylamine with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 2C-E is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学的研究の応用
2C-E has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study conducted on rodents found that 2C-E increased the release of dopamine in the brain, which may explain its euphoric effects. Another study found that 2C-E had anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-20-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(17)10-16(13)18/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYWMSDJQQEXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(2,4-Dichloro-phenyl)-ethyl]-(4-methoxy-benzyl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)



![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)


![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)